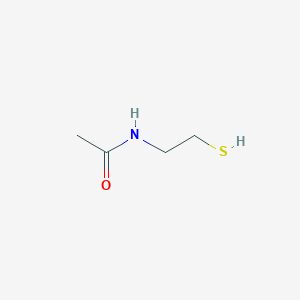

N-Acetylcysteamine

描述

N-Acetylcysteamine (NAC) is a small-molecule thiol derivative of cysteine, chemically structured as a cysteamine moiety acetylated at the amino group. It is widely employed in biochemical and synthetic studies as a mimic of acyl carrier protein (ACP) thioesters, enabling simplified investigations into polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and fatty acid synthases (FASs) . NAC thioesters are synthesized via reactions between NAC and activated carboxylic acids, often using coupling agents like EDC•HCl and DMAP, followed by purification via flash chromatography . Key applications include:

- Biosynthetic Probes: NAC thioesters serve as surrogates for ACP-bound intermediates, facilitating enzymatic assays and precursor-directed biosynthesis .

- Chemical Reactivity: NAC derivatives undergo spontaneous cyclization or hydrolysis under mild conditions, enabling studies of non-enzymatic pathways .

- Structural Simplicity: The absence of the phosphopantetheine arm in CoA makes NAC easier to synthesize and handle in vitro .

准备方法

Synthetic Routes and Reaction Conditions

N-Acetylcysteamine can be synthesized through various methods. One common approach involves the acylation of cysteamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . Another method involves the reaction of cysteamine with acetic acid under acidic conditions . These reactions typically yield this compound with high purity and yield.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The purification process often includes techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

N-Acetylcysteamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form thioesters .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various thioesters, which are important intermediates in biosynthetic pathways .

科学研究应用

Clinical Applications

N-Acetylcysteamine is primarily recognized for its role as an antioxidant and a precursor to glutathione, a critical antioxidant in the body. Its clinical applications span several medical conditions:

- Respiratory Disorders : this compound is used as a mucolytic agent in chronic obstructive pulmonary disease and cystic fibrosis, helping to reduce mucus viscosity and improve lung function. It acts by breaking disulfide bonds in mucus proteins, thereby facilitating easier clearance from the airways .

- Psychiatric Disorders : Research indicates that this compound may be beneficial in treating conditions such as obsessive-compulsive disorder and excoriation disorder (skin-picking). In a study involving participants with excoriation disorder, significant reductions in symptoms were observed after treatment with this compound compared to placebo . The proposed mechanism involves modulation of the glutamate system, which plays a role in compulsive behaviors.

- Neurological Conditions : this compound has shown promise in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its antioxidant properties help mitigate oxidative stress, which is implicated in the progression of these diseases. Studies suggest that it may enhance cognitive function and protect against neuronal damage .

- Metabolic Disorders : It has been explored as an adjunct therapy for polycystic ovary syndrome and male infertility. By reducing oxidative stress and improving insulin sensitivity, this compound may enhance reproductive outcomes .

Mechanistic Insights

The therapeutic effects of this compound are largely attributed to its ability to increase intracellular levels of glutathione. This elevation helps in:

- Scavenging Free Radicals : this compound acts as a direct scavenger of reactive oxygen species, thus protecting cells from oxidative damage .

- Enhancing Mitochondrial Function : It has been shown to improve mitochondrial function by increasing the activity of mitochondrial complexes involved in energy production .

Respiratory Disorders

A clinical trial evaluated the efficacy of this compound in patients with chronic bronchitis. Patients receiving this compound exhibited improved lung function and reduced exacerbation rates compared to those on standard care.

Psychiatric Disorders

In the study on excoriation disorder, participants treated with this compound showed significant improvements in symptom severity scores over 12 weeks, highlighting its potential as a treatment option for compulsive disorders .

Neurological Conditions

A randomized controlled trial assessed the impact of this compound on cognitive decline in Alzheimer's patients. Results indicated that those receiving the compound experienced slower rates of cognitive decline compared to controls.

Summary Table of Applications

| Application Area | Condition/Disorder | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Respiratory Disorders | Chronic Obstructive Pulmonary Disease | Mucolytic action; reduces mucus viscosity | Strong |

| Psychiatric Disorders | Excoriation Disorder | Modulates glutamate system; reduces compulsive behaviors | Moderate |

| Neurological Conditions | Alzheimer's Disease | Antioxidant; protects neurons from oxidative stress | Emerging |

| Metabolic Disorders | Polycystic Ovary Syndrome | Improves insulin sensitivity; reduces oxidative stress | Moderate |

作用机制

N-Acetylcysteamine exerts its effects primarily through its role as a precursor to coenzyme A and its involvement in the synthesis of thioesters. It acts as a carrier of acyl groups in enzymatic reactions, facilitating the transfer of these groups to other molecules . This mechanism is crucial in various metabolic pathways, including fatty acid synthesis and degradation .

相似化合物的比较

Coenzyme A (CoA) Thioesters

Key Findings :

- NAC thioesters are preferred for in vitro studies due to their synthetic accessibility, while CoA thioesters are indispensable for native enzymatic processes .

- Enzymes like YgaA (enoyl-ACP reductase) accept both NAC and CoA thioesters, demonstrating functional mimicry .

Other Thiol-Based Surrogates (e.g., 2-Mercaptoethanol)

- Reactivity: NAC reacts selectively with iodomethanesulfonamide to form stable adducts, whereas 2-mercaptoethanol fails under identical conditions .

β-Hydroxyacyl Thioesters

- Cyclization Behavior : β-Hydroxyacyl-NAC derivatives (e.g., compound 14 in ebelactone A biosynthesis) spontaneously cyclize to form β-lactones in near-quantitative yields without enzymatic catalysis. This property is unique to NAC and unreported for analogous CoA or ACP-bound intermediates .

- Biosynthetic Insights: NAC’s ability to undergo non-enzymatic cyclization has been exploited to study cryptic stereochemistry in polyketide assembly .

Malonyl-CoA Analogues

- Diversity Generation: NAC thioesters provide greater structural diversity than malonyl-CoA in combinatorial biosynthesis. For example, "click"-handle-modified NAC extender units are readily incorporated into polyketides, enabling novel analog synthesis .

- Cost and Efficiency : NAC-based strategies bypass the need for specialized extender-unit biosynthetic pathways, reducing complexity and cost .

Limitations and Challenges

生物活性

N-Acetylcysteamine (NAC), a derivative of cysteine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is known primarily for its role as a precursor to glutathione, a critical antioxidant in the body. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes make NAC a candidate for therapeutic interventions across multiple medical fields.

- Antioxidant Activity : NAC serves as a precursor to glutathione, enhancing cellular antioxidant defenses. It scavenges free radicals and reduces oxidative stress, which is implicated in numerous diseases.

- Anti-inflammatory Effects : NAC inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α. This modulation is crucial in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Recent studies have demonstrated NAC's effectiveness against various pathogens, including planktonic endodontic bacteria such as Streptococcus mutans and Enterococcus faecalis. Its antibacterial action is attributed to its ability to disrupt biofilms and inhibit bacterial growth .

1. Psychiatric Disorders

NAC has been investigated for its potential in treating excoriation disorder (skin-picking). A randomized clinical trial showed that participants receiving NAC exhibited significant reductions in symptoms compared to those on placebo. The treatment was well-tolerated, suggesting a promising avenue for managing compulsive behaviors .

2. Dermatological Conditions

In dermatology, NAC has shown efficacy in treating conditions like trichotillomania (hair-pulling disorder) and skin picking associated with Prader-Willi syndrome. A study involving 50 patients indicated that daily supplementation led to significant improvements in hair-pulling severity compared to placebo .

3. Respiratory Conditions

NAC is widely used as a mucolytic agent in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. It helps reduce mucus viscosity and improve lung function by increasing glutathione levels in the lungs .

Table 1: Summary of Clinical Studies on this compound

Case Studies

- Excoriation Disorder : In a double-blind study, participants receiving NAC showed improved scores on the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) compared to placebo. This highlights NAC's potential role in managing compulsive behaviors through modulation of the glutamate system .

- Trichotillomania : A case series reported benefits from NAC treatment in individuals with trichotillomania, emphasizing its role as an adjunct therapy alongside traditional behavioral interventions .

常见问题

Basic Research Questions

Q. How is N-acetylcysteamine (NAC) synthesized for use as a thioester in polyketide biosynthesis studies?

NAC thioesters are synthesized via coupling carboxylic acids with NAC using activating agents like DCC or EDAC. A typical protocol involves dissolving the carboxylic acid in methylene chloride, adding NAC, DCC (or EDAC), and DMAP at 0°C. The reaction is stirred at room temperature, monitored by TLC, and purified via silica gel chromatography or recrystallization. Mass spectrometry and NMR confirm product identity .

Q. What role does NAC play as a substitute for coenzyme A (CoA) in bacterial fermentation systems?

NAC mimics CoA’s thiol group, enabling activation of extender units (e.g., methylmalonate) for polyketide synthases (PKS). Its membrane permeability allows exogenous delivery into bacterial hosts, bypassing endogenous CoA competition. For example, NAC-activated methylmalonate incorporates into erythromycin biosynthesis with efficiency comparable to CoA-activated substrates .

Q. How is NAC-activated substrate incorporation quantified in polyketide biosynthesis?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is standard. For example, deuterium-labeled NAC-thioesters are fed to bacterial cultures, and extracted metabolites are analyzed using an Orbitrap mass spectrometer. Isotopic enrichment is measured via mass-to-charge ratios, with UV detection at 210/254 nm for validation .

Q. What are the key chemical properties of NAC relevant to experimental handling?

NAC (C₄H₉NOS, MW 119.19) is a hygroscopic solid with a melting point of 6–7°C. It is soluble in polar solvents (methanol, ethyl acetate) and requires storage under inert atmosphere to prevent oxidation. Its pKa (~9.92) dictates reactivity in aqueous buffers .

Advanced Research Questions

Q. How does NAC compete with endogenous CoA in activating substrates for PKS enzymes?

NAC competes via its thioester-forming capability but lacks CoA’s adenine and phosphate groups, reducing affinity for some enzymes. In Bacillus subtilis, NADPH-dependent enoyl-ACP reductases (e.g., FabL) process NAC-thioesters at lower turnover rates than CoA-thioesters. Kinetic assays show NAC’s values are 100-fold higher, necessitating higher substrate concentrations for equivalent activity .

Q. Can NAC-thioesters be used to expand substrate flexibility in engineered PKS systems?

Yes. For example, the PksA SAT-KS-MAT tridomain from Aspergillus accepts diverse NAC-thioester starter units (e.g., benzoate derivatives) in vitro. Substrate screening involves incubating 1 mM NAC-thioesters with malonyl-SNAC, TCEP (reducing agent), and purified PKS domains. Products are extracted with ethyl acetate and analyzed by HPLC-UV .

Q. How do contradictory data on NAC’s incorporation efficiency across bacterial genera arise?

Discrepancies stem from differences in PKS architecture and cellular CoA pools. In Streptomyces and E. coli, NAC-activated methylmalonate shows comparable incorporation (70–80% efficiency), suggesting conserved PKS tolerance. However, host-specific CoA availability (e.g., E. coli’s higher CoA levels) may suppress NAC utilization, requiring metabolic engineering to downregulate CoA biosynthesis .

Q. What methodologies resolve conflicting results in NAC-thioester feeding studies?

Isotopic labeling (e.g., -cinnamate-NAC) combined with NMR or LC-MS traces metabolite flux. For example, feeding -labeled NAC-thioesters to Morus alba cultures confirmed incorporation into chalcomoracin via -NMR analysis of aglycone moieties .

Q. How does NAC enable the study of non-native substrates in quorum sensing or antibiotic biosynthesis?

NAC’s cell permeability allows delivery of unnatural substrates (e.g., 2-benzofuranacetyl-NAC) into live cultures. In Stigmatella aurantiaca, feeding NAC-thioesters to a myxalamid-producing strain revealed substrate promiscuity of AntB, a key enzyme in antimycin biosynthesis, via LC-MS detection of modified metabolites .

Q. What analytical challenges arise when using NAC-thioesters in enzyme assays?

NAC-thioesters are prone to hydrolysis under basic conditions, requiring buffered solutions (pH 7–8) with reducing agents (e.g., TCEP). For ketosynthase assays, mass spectrometry (e.g., ESI-MS) replaces radioactive labeling to track Claisen condensation products, avoiding interference from hydrolysis artifacts .

Q. Key Methodological Considerations

- Synthesis : Use anhydrous conditions and low temperatures to minimize side reactions .

- Quantification : Employ isotopic internal standards (e.g., -labeled NAC-thioesters) for accurate LC-MS quantification .

- Handling : Store NAC derivatives under argon and avoid prolonged exposure to light/oxygen to prevent disulfide formation .

属性

IUPAC Name |

N-(2-sulfanylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFZADXWLMXITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152289 | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-73-4 | |

| Record name | Acetylcysteamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylcysteamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-sulfanylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。